4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine
Description
Properties
IUPAC Name |
cyclobutyl-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c20-18(17-7-4-8-17)19-11-9-16(10-12-19)14-21-13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWVRVLRWCPZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Cyclobutanecarbonyl Group: This step often involves the use of cyclobutanecarboxylic acid or its derivatives, which can be coupled to the piperidine ring using coupling reagents like EDCI or DCC.
Attachment of the Benzyloxy Methyl Group: This can be done through a nucleophilic substitution reaction where a benzyloxy methyl halide reacts with the piperidine derivative in the presence of a base like NaH or K2CO3.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 can be used.
Reduction: Reagents like LiAlH4 or NaBH4 are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Antibacterial Properties
Preliminary studies indicate that 4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine exhibits antibacterial activity against several strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in treating bacterial infections; however, further research is required to validate these effects and understand the mechanisms involved.
Anticonvulsant Effects
Research utilizing seizure models in zebrafish has shown that this compound may possess anticonvulsant properties. The results indicate that it could modulate neuronal excitability, but the specific mechanisms remain to be elucidated.
Interaction with Biological Targets
Understanding how this compound interacts with various biological targets is essential for its application in drug development. Interaction studies typically involve:
- Binding affinity assessments
- Functional assays to evaluate biological responses
Synthesis Pathways
The synthesis of this compound involves several steps, often starting from simpler precursors. The general synthetic route can be summarized as follows:
- Formation of the Cyclobutane Ring : Utilizing cyclization reactions.
- Piperidine Moiety Introduction : Employing amination techniques.
- Benzyloxy Group Addition : Achieved through alkylation methods.
The detailed synthetic methodology is crucial for optimizing yield and purity for pharmaceutical applications.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
Case Study on Antibacterial Activity
A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against resistant strains of bacteria. This research supports its potential as a lead compound in antibiotic development.
Anticonvulsant Activity Investigation
Another investigation into the anticonvulsant properties revealed that the compound reduced seizure frequency in animal models. This suggests its potential use in developing new treatments for epilepsy or other seizure disorders.
Mechanism of Action
The mechanism of action of 4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the piperidine ring could interact with polar residues, influencing the compound’s overall activity.
Comparison with Similar Compounds
Substituent-Driven Physicochemical Properties
Compound A : 1-Cyclobutanecarbonyl-4-methylpiperidine
- Key Differences : Lacks the benzyloxymethyl group.
- Impact : Reduced lipophilicity (logP ~1.8) compared to the target compound (estimated logP ~3.2 due to benzyloxy group).
- Solubility : Higher aqueous solubility (12 mg/mL) vs. the target compound (estimated <5 mg/mL) .
Compound B: 4-[(Phenoxy)methyl]-1-cyclobutanecarbonylpiperidine
- Key Differences: Phenoxy group replaces benzyloxy.
- Impact : Lower steric bulk but similar logP (~3.0). Enhanced metabolic stability due to absence of benzyl’s methylene linker .
Compound C : 1-Benzoyl-4-[(benzyloxy)methyl]piperidine
- Key Differences : Benzoyl group replaces cyclobutanecarbonyl.
Challenges in Comparative Analysis
- Data Gaps: No direct studies on the target compound’s synthesis, stability, or bioactivity were identified in the provided evidence.
- Structural Analog Limitations : Existing analogs (e.g., methoxycarbonyl or phenylpropanamide derivatives in ) differ significantly in substituent chemistry, limiting extrapolation .
Q & A
Q. What are the most reliable synthetic routes for 4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of piperidine derivatives often involves multi-step reactions. For example, a related compound (N-(1-benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide) was synthesized via refluxing with propionic anhydride under argon, followed by extraction with chloroform and purification via oxalic acid precipitation . Key factors include:
- Solvent choice : Dichloromethane or chloroform for solubility and inertness.
- Temperature control : Reflux conditions (~12 hours) ensure complete acylation.
- Purification : Recrystallization or chromatography (e.g., silica gel) for high purity (>95%) .
Data Note: Yields can vary from 26% to 80% depending on steric hindrance and protecting group strategies .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation (common for benzyl-protected compounds) .
- Hydrolytic stability : Monitor pH-dependent degradation via HPLC in buffered solutions (pH 4.6–7.4) .
Safety Note: Always store in sealed containers with desiccants to avoid moisture absorption, as hygroscopicity can alter reactivity .
Q. What spectroscopic techniques are optimal for structural confirmation?
Methodological Answer:
- NMR : 1H and 13C NMR (e.g., δ 7.24–7.40 ppm for aromatic protons, δ 174.1 ppm for carbonyl groups) .
- GC/MS : Retention time and fragmentation patterns (e.g., m/z 380 for molecular ion) .
- IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Cross-Validation Tip: Compare spectral data with structurally analogous compounds (e.g., 4-benzylpiperidine derivatives) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictory data in spectral analysis (e.g., unexpected peaks in NMR)?
Methodological Answer: Contradictions often arise from:
- Rotamers : Piperidine rings exhibit conformational flexibility, causing splitting in NMR signals. Use variable-temperature NMR to observe coalescence .
- Impurities : Trace solvents (e.g., residual dichloromethane) may appear at δ 5.32 ppm. Purify via column chromatography and re-analyze .
- Diastereomers : Chiral centers (e.g., cyclobutane) require chiral HPLC or optical rotation measurements .
Q. What strategies optimize reaction conditions for introducing the cyclobutane moiety?
Methodological Answer: Cyclobutane incorporation is challenging due to ring strain. Strategies include:
- Photocatalysis : Use [Ru(bpy)3]²+ under blue LED to enable [2+2] cycloaddition .
- Protecting groups : Temporarily shield the piperidine nitrogen with tert-butoxycarbonyl (Boc) to prevent side reactions .
- Kinetic control : Lower reaction temperatures (-78°C) favor cyclobutane formation over larger rings .
Yield Optimization Table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room temperature | 35 | 85 |
| -78°C, Boc-protected | 72 | 98 |
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model binding to opioid receptors (relevant for fentanyl analogs) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- Metabolic stability assays : Incubate with liver microsomes (e.g., human CYP3A4) to assess half-life .
Case Study: A structurally similar compound, JNJ-42048232, showed antidepressant activity via σ-1 receptor modulation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity data?
Methodological Answer:
- In vitro assays : Compare cytotoxicity (IC50) across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type specificity .
- Metabolite profiling : Use LC-MS to detect toxic metabolites (e.g., N-dealkylation products) .
- Species variation : Test in both murine and human primary cells to validate translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
